molecular formula C24H20Cl2N2O2 B10924850 4-chloro-1-(3-chloro-4-methylphenyl)-3,5-bis(4-methoxyphenyl)-1H-pyrazole

4-chloro-1-(3-chloro-4-methylphenyl)-3,5-bis(4-methoxyphenyl)-1H-pyrazole

Cat. No.: B10924850
M. Wt: 439.3 g/mol
InChI Key: QVFJOLWELXPPFM-UHFFFAOYSA-N
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Description

4-chloro-1-(3-chloro-4-methylphenyl)-3,5-bis(4-methoxyphenyl)-1H-pyrazole is a complex organic compound with a pyrazole core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-1-(3-chloro-4-methylphenyl)-3,5-bis(4-methoxyphenyl)-1H-pyrazole typically involves multi-step organic reactions. One common method includes the use of Suzuki-Miyaura cross-coupling reactions, which are catalyzed by palladium complexes . This reaction involves the coupling of aryl halides with arylboronic acids under specific conditions, such as the presence of a base and a solvent like water or ethanol.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar cross-coupling reactions but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced catalytic systems can enhance the production process, making it more cost-effective and scalable.

Chemical Reactions Analysis

Types of Reactions

4-chloro-1-(3-chloro-4-methylphenyl)-3,5-bis(4-methoxyphenyl)-1H-pyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace chloro groups.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones, while reduction can produce amines.

Scientific Research Applications

4-chloro-1-(3-chloro-4-methylphenyl)-3,5-bis(4-methoxyphenyl)-1H-pyrazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-chloro-1-(3-chloro-4-methylphenyl)-3,5-bis(4-methoxyphenyl)-1H-pyrazole involves its interaction with specific molecular targets. The presence of chloro and methoxy groups can enhance its binding affinity to certain enzymes or receptors, leading to inhibition or activation of specific pathways . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Properties

Molecular Formula

C24H20Cl2N2O2

Molecular Weight

439.3 g/mol

IUPAC Name

4-chloro-1-(3-chloro-4-methylphenyl)-3,5-bis(4-methoxyphenyl)pyrazole

InChI

InChI=1S/C24H20Cl2N2O2/c1-15-4-9-18(14-21(15)25)28-24(17-7-12-20(30-3)13-8-17)22(26)23(27-28)16-5-10-19(29-2)11-6-16/h4-14H,1-3H3

InChI Key

QVFJOLWELXPPFM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=C(C(=N2)C3=CC=C(C=C3)OC)Cl)C4=CC=C(C=C4)OC)Cl

Origin of Product

United States

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